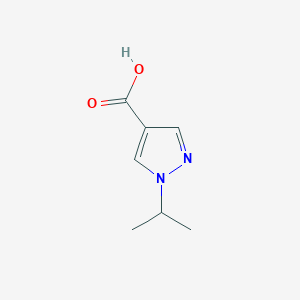

1-Isopropyl-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEBYDKBJHWBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354830 | |

| Record name | 1-Isopropyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-96-7 | |

| Record name | 1-Isopropyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of agrochemical and pharmaceutical development. Its versatile chemical structure, featuring a pyrazole ring substituted with an isopropyl group and a carboxylic acid moiety, makes it a valuable building block for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on delivering actionable data and methodologies for researchers.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 154.17 g/mol | --INVALID-LINK-- |

| CAS Number | 436096-96-7 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | Not explicitly reported. | |

| Boiling Point | Not explicitly reported. | |

| pKa | Not explicitly reported. | |

| Solubility | Soluble in polar solvents.[1] | |

| Storage Conditions | Store at 0-8°C.[1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known spectral properties of similar pyrazole and carboxylic acid-containing compounds, the following characteristic peaks can be anticipated.

¹H NMR Spectroscopy (Predicted)

-

Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 12-13 ppm.

-

Pyrazole Protons (C-H): Two singlets in the aromatic region, likely between 7.5 and 8.5 ppm.

-

Isopropyl Methine Proton (-CH(CH₃)₂): A septet, likely in the range of 4.5-5.0 ppm.

-

Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet, likely around 1.4-1.6 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carboxylic Acid Carbon (-COOH): Expected in the range of 165-175 ppm.

-

Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring would be expected in the aromatic region (approximately 110-150 ppm).

-

Isopropyl Methine Carbon (-CH(CH₃)₂): Expected around 45-55 ppm.

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): Expected around 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-H Stretch (Aliphatic and Aromatic): Peaks in the 2850-3100 cm⁻¹ region.

-

C=N and C=C Stretch (Pyrazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.

Synthesis and Reactivity

General Experimental Protocol for Pyrazole Synthesis

A potential synthetic route could involve the reaction of ethyl 2-formyl-3-methylbutanoate with hydrazine hydrate, followed by hydrolysis of the resulting ester.

DOT Diagram: General Synthesis Workflow

The reactivity of this compound is primarily dictated by the carboxylic acid group and the pyrazole ring. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The pyrazole ring is relatively stable but can be subject to electrophilic substitution, although the carboxylic acid group is deactivating.

Biological Activity and Applications

Derivatives of pyrazole carboxylic acids are known to exhibit a wide range of biological activities.[1] This has led to their use in the development of new agrochemicals and pharmaceuticals.

Agrochemicals: this compound serves as a key intermediate in the synthesis of herbicides and fungicides.[1] The pyrazole scaffold is a common feature in many commercially successful pesticides.

Pharmaceuticals: The compound and its derivatives are being explored for their therapeutic potential, particularly in the treatment of inflammatory diseases.[1] The mechanism of action is an active area of research, but it is hypothesized that these compounds may modulate inflammatory pathways.

DOT Diagram: Potential Application Logic

Conclusion

This compound is a promising chemical entity with significant potential in applied chemical research. While a comprehensive public dataset on its specific chemical and physical properties is still emerging, the available information and the known activities of related compounds strongly suggest its utility as a versatile building block. Further research into its synthesis, reactivity, and biological mechanisms of action is warranted to fully exploit its potential in the development of new technologies in agriculture and medicine.

References

An In-depth Technical Guide to the Structure Elucidation of 1-Isopropyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-Isopropyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document details the key identifiers, physicochemical properties, and a complete spectroscopic analysis, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a discussion of its potential role in relevant biological signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel pyrazole derivatives.

Introduction

This compound (CAS No: 436096-96-7) is a substituted pyrazole carboxylic acid. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold that is a cornerstone in the development of a wide range of biologically active compounds.[1] Pyrazole derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The title compound, featuring an isopropyl group at the N1 position and a carboxylic acid at the C4 position, possesses a unique combination of lipophilicity and acidic functionality, making it a versatile building block in medicinal chemistry and agrochemical synthesis.[2] Its potential therapeutic applications are being explored, particularly in the context of inflammatory diseases.[2]

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [2] |

| Molecular Weight | 154.17 g/mol | [2] |

| CAS Number | 436096-96-7 | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Not available | - |

| Boiling Point (Predicted) | 297.2 ± 13.0 °C | ChemicalBook |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 3.85 ± 0.10 | ChemicalBook |

| Flash Point | 133.5 °C | ChemicalBook |

| SMILES | CC(C)N1C=C(C=N1)C(=O)O | |

| InChI Key | VGEBYDKBJHWBGS-UHFFFAOYSA-N |

Predicted Spectroscopic Data for Structure Elucidation

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the known spectral characteristics of pyrazoles and carboxylic acids. These predictions are intended to guide researchers in the analysis of experimentally obtained data.

-

δ ~12-13 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group (-COOH).

-

δ ~8.0-8.2 ppm (s, 1H): This singlet is assigned to the proton at the C5 position of the pyrazole ring.

-

δ ~7.8-8.0 ppm (s, 1H): This singlet is attributed to the proton at the C3 position of the pyrazole ring.

-

δ ~4.5-4.7 ppm (septet, 1H, J ≈ 6.8 Hz): This septet is characteristic of the methine proton (-CH) of the isopropyl group, split by the six neighboring methyl protons.

-

δ ~1.4-1.6 ppm (d, 6H, J ≈ 6.8 Hz): This doublet represents the six equivalent protons of the two methyl groups (-CH₃) of the isopropyl substituent, split by the methine proton.

-

δ ~165-170 ppm: Carbonyl carbon of the carboxylic acid (-COOH).

-

δ ~140-142 ppm: Carbon at the C5 position of the pyrazole ring.

-

δ ~138-140 ppm: Carbon at the C3 position of the pyrazole ring.

-

δ ~115-120 ppm: Carbon at the C4 position of the pyrazole ring.

-

δ ~50-55 ppm: Methine carbon (-CH) of the isopropyl group.

-

δ ~22-24 ppm: Methyl carbons (-CH₃) of the isopropyl group.

-

3300-2500 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid, appearing as a very broad band due to hydrogen bonding.[3]

-

~2980-2870 cm⁻¹: C-H stretching vibrations of the isopropyl group.

-

~1710-1680 cm⁻¹ (strong): C=O stretching vibration of the carboxylic acid.[3]

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrazole ring.

-

~1300-1200 cm⁻¹: C-O stretching vibration of the carboxylic acid.

-

~1400-1350 cm⁻¹: C-H bending vibrations of the isopropyl group.

-

[M]+•: The molecular ion peak would be observed at m/z = 154.

-

[M-CH₃]+: A fragment corresponding to the loss of a methyl group from the isopropyl moiety at m/z = 139.

-

[M-COOH]+: A fragment resulting from the loss of the carboxylic acid group at m/z = 109.

-

[M-C₃H₇]+: A fragment due to the loss of the isopropyl group at m/z = 111.

Experimental Protocols

The following section outlines a plausible synthetic route for this compound based on established methods for the synthesis of related pyrazole carboxylic acids.[4][5]

Synthesis of this compound

This synthesis is a multi-step process that can be conceptualized as a one-pot reaction.

Caption: Proposed one-pot synthesis workflow for this compound.

Step 1: Formation of Ethyl 2-(ethoxymethylidene)-3-oxobutanoate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

-

Heat the mixture to reflux (approximately 140-150 °C) for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, remove the volatile components under reduced pressure to yield crude ethyl 2-(ethoxymethylidene)-3-oxobutanoate, which can be used in the next step without further purification.

Step 2: Cyclization to form Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

-

Dissolve the crude ethyl 2-(ethoxymethylidene)-3-oxobutanoate in a suitable solvent such as ethanol.

-

To this solution, add isopropylhydrazine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

Step 3: Hydrolysis to this compound

-

To the crude ethyl 1-isopropyl-1H-pyrazole-4-carboxylate, add a 2M aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Involvement in Signaling Pathways

Pyrazole derivatives are known to interact with various biological targets and modulate key signaling pathways implicated in a range of diseases. While the specific targets of this compound are yet to be fully elucidated, its structural motifs suggest potential interactions with pathways commonly modulated by other pyrazole-containing compounds.

Caption: Potential signaling pathways targeted by pyrazole derivatives.

This diagram illustrates how pyrazole derivatives can potentially inhibit key kinases such as BRAF (a RAF kinase), Janus kinases (JAKs), and Phosphoinositide 3-kinases (PI3Ks). Inhibition of these kinases can disrupt downstream signaling cascades like the MAPK/ERK, JAK/STAT, and PI3K/Akt/NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents and agrochemicals. This technical guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. The presented predicted spectroscopic data serves as a valuable reference for researchers in confirming the structure of this molecule upon synthesis. Further investigation into its biological activity and specific molecular targets will be crucial in unlocking its full potential in drug discovery and other applications.

References

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-4-carboxylic acid (CAS 436096-96-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its pyrazole core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary application as a key structural component in the development of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The role of IRAK4 in inflammatory signaling pathways and detailed experimental protocols for assessing the activity of compounds targeting this kinase are also presented.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its chemical structure features a pyrazole ring N-substituted with an isopropyl group and a carboxylic acid moiety at the 4-position. This substitution pattern is crucial for its utility as a fragment in drug design, particularly for IRAK4 inhibitors.

| Property | Value | Reference |

| CAS Number | 436096-96-7 | [2] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| SMILES | CC(C)N1C=C(C=N1)C(=O)O | [2] |

| InChI Key | VGEBYDKBJHWBGS-UHFFFAOYSA-N | [2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process: the formation of an ethyl ester precursor followed by its hydrolysis. The following protocol is adapted from established methods for the synthesis of pyrazole-4-carboxylic acid derivatives.

Step 1: Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate

This step involves the cyclocondensation reaction of a hydrazine with an appropriate β-ketoester.

Materials:

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Isopropylhydrazine

-

Ethanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add isopropylhydrazine (1 equivalent) to the cooled solution. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-isopropyl-1H-pyrazole-4-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

Materials:

-

Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

-

Lithium hydroxide (or Sodium hydroxide)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Standard glassware

Procedure:

-

Dissolve the purified ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (or sodium hydroxide) (1.5-2 equivalents) to the solution.

-

Stir the mixture at room temperature overnight.

-

Monitor the hydrolysis by TLC until the starting ester is consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Biological Context: A Key Fragment for IRAK4 Inhibition

This compound is a critical building block for the synthesis of potent and selective inhibitors of IRAK4. IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune signaling cascade downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).

The IRAK4 Signaling Pathway

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which are key mediators of inflammation. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and inflammatory conditions, making IRAK4 an attractive therapeutic target.

Caption: The IRAK4 signaling pathway, a key component of the innate immune response.

Experimental Protocols for Activity Assessment

The utility of this compound lies in its incorporation into larger molecules designed to inhibit IRAK4. The following are representative protocols for assessing the inhibitory activity of such compounds.

In Vitro IRAK4 Kinase Inhibition Assay

This assay measures the direct inhibition of IRAK4 enzymatic activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human IRAK4 enzyme

-

IRAK4 substrate (e.g., a peptide substrate)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

Test compound (solubilized in DMSO)

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add 1 µl of the test compound dilution or DMSO (vehicle control).

-

Add 2 µl of a solution containing the IRAK4 enzyme and substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2 µl of ATP solution in kinase buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the ADP produced to ATP and generate a luminescent signal by adding 10 µl of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro IRAK4 kinase inhibition assay.

Cellular Assay: Inhibition of LPS-Induced TNF-α Secretion in THP-1 Cells

This assay assesses the ability of a compound to inhibit the IRAK4 signaling pathway in a cellular context. THP-1 is a human monocytic cell line that can be differentiated into macrophage-like cells, which then produce TNF-α in response to stimulation with lipopolysaccharide (LPS), a TLR4 agonist.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Test compound (solubilized in DMSO)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

ELISA plate reader

Procedure:

-

Differentiation of THP-1 cells:

-

Seed THP-1 cells in a 96-well plate at a density of 2 x 10⁴ cells/well.

-

Add PMA to a final concentration of 20 ng/mL to induce differentiation into adherent macrophage-like cells.

-

Incubate for 48 hours.

-

Wash the cells with fresh medium and incubate for another 24 hours in PMA-free medium.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Add the compound dilutions to the differentiated THP-1 cells and incubate for 2 hours.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a vehicle-treated, non-LPS-stimulated control group.

-

Incubate for 18-24 hours.

-

-

TNF-α Measurement:

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for a cellular assay measuring inhibition of TNF-α secretion.

Quantitative Data Presentation

| Compound/Assay | Endpoint | Value | Notes |

| This compound | IRAK4 Kinase Inhibition | IC50 | Data not publicly available |

| This compound | THP-1 TNF-α Secretion | IC50 | Data not publicly available |

| Zimlovisertib (PF-06650833) | IRAK4 Inhibition (Cell-based) | IC50 | 0.2 nM |

| BAY 1834845 | IRAK4 Kinase Inhibition | IC50 | 3.55 nM |

Conclusion

This compound is a valuable and versatile building block for the synthesis of IRAK4 inhibitors. Its chemical properties and the synthetic routes to access it are well-defined. While direct biological activity data for this specific molecule is scarce, its integral role in the structure of highly potent anti-inflammatory drug candidates underscores its importance for researchers in the field of drug discovery and development. The experimental protocols provided herein offer a solid foundation for the evaluation of novel compounds derived from this key intermediate.

References

physical and chemical properties of 1-Isopropyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-pyrazole-4-carboxylic acid (CAS No: 436096-96-7) is a substituted pyrazole derivative that serves as a crucial building block in the synthesis of a variety of compounds, particularly in the agrochemical and pharmaceutical industries.[1][2] Its structural features, including the N-isopropyl group and the carboxylic acid moiety on the pyrazole ring, impart specific chemical properties that make it a versatile intermediate for creating more complex molecules with desired biological activities. This guide provides a comprehensive overview of its known physical and chemical properties, general experimental protocols for its synthesis and analysis, and insights into its applications.

Chemical and Physical Properties

Data Presentation: Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | - |

| Synonyms | 1-Isopropylpyrazole-4-carboxylate, 1-propan-2-ylpyrazole-4-carboxylate | [3] |

| CAS Number | 436096-96-7 | [2] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 154.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Data not available. Estimated to be in the range of 150-200°C based on similar pyrazole carboxylic acids. | - |

| Boiling Point | Data not available. Likely to decompose before boiling at atmospheric pressure. | - |

| Solubility | The carboxylic acid group enhances solubility in polar solvents.[1] Specific aqueous solubility data is not available. | - |

| pKa | Data not available. Estimated to be in the range of 3-5 for the carboxylic acid proton, typical for carboxylic acids. | - |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | 0-8°C, keep in a dry, well-ventilated place. | [1][2] |

Structure:

References

1-Isopropyl-1H-pyrazole-4-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Compound Data

Quantitative data for this compound are summarized in the table below, providing a clear reference for its key properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 154.17 g/mol | [1][2] |

| CAS Number | 436096-96-7 | [1][2] |

| IUPAC Name | This compound | |

| Alternate Name | 1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥95% (by NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Analysis

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of a pyrazole ester, followed by hydrolysis to the carboxylic acid. The purity of the final compound is typically assessed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Synthesis

This protocol describes a two-step synthesis adapted from general methods for preparing pyrazole-4-carboxylic acids. The first step involves the condensation of a β-ketoester with isopropylhydrazine to form the pyrazole ring. The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) and a suitable solvent such as ethanol.

-

Addition of Hydrazine: While stirring, slowly add isopropylhydrazine (1 equivalent) to the solution at room temperature. The reaction may be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.

-

Purification: The crude ethyl 1-isopropyl-1H-pyrazole-4-carboxylate can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Hydrolysis Reaction: The purified ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water. An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), is added.

-

Reaction Conditions: The mixture is heated to reflux and stirred for 2-6 hours, with reaction progress monitored by TLC.

-

Acidification and Isolation: Upon completion, the reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to be acidic (pH 3-4) by the dropwise addition of a cooled dilute acid, such as hydrochloric acid. This will cause the carboxylic acid to precipitate.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Experimental Protocol: HPLC Analysis

The following is a general High-Performance Liquid Chromatography (HPLC) method that can be adapted for the analysis of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase could be a mixture of acetonitrile and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to ensure good peak shape.

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.

-

Detection: UV detection at a wavelength where the compound has significant absorbance, which can be determined using a UV-Vis spectrophotometer.

-

Sample Preparation: A known concentration of the synthesized this compound is prepared by dissolving it in the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 µm syringe filter before injection.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthesis process.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

This guide provides foundational information and methodologies relevant to this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental contexts and available resources.

References

The Solubility Profile of 1-Isopropyl-1H-pyrazole-4-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The presence of both a carboxylic acid group and a pyrazole ring imparts a unique combination of polarity and lipophilicity to the molecule, influencing its interactions with various solvents.[1] The carboxylic acid moiety, in particular, is expected to enhance solubility in polar solvents through hydrogen bonding.[1]

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 436096-96-7

-

Molecular Formula: C₇H₁₀N₂O₂

-

Molecular Weight: 154.17 g/mol

General Solubility Characteristics of Pyrazole Carboxylic Acids

The solubility of pyrazole derivatives is influenced by the nature of their substituents.[4] The presence of polar functional groups, such as the carboxylic acid in the title compound, generally increases solubility in polar solvents.[4] Conversely, nonpolar substituents tend to favor solubility in nonpolar organic solvents. For this compound, the isopropyl group contributes to its lipophilicity, while the carboxylic acid and the pyrazole ring itself provide polar characteristics. This amphiphilic nature suggests that its solubility will vary significantly across a range of organic solvents with differing polarities.

Based on general principles of "like dissolves like," the following qualitative predictions can be made:

-

High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) where hydrogen bonding can occur.

-

Moderate Solubility: Possible in solvents of intermediate polarity (e.g., acetone, ethyl acetate).

-

Low Solubility: Likely in nonpolar solvents (e.g., hexane, toluene).

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is crucial. The following section details a standard protocol for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The amount of solid should be sufficient to ensure that some undissolved material remains after equilibration.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a known volume of the same solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100mL, taking into account the dilution factor.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and organized table to facilitate comparison across different solvents.

| Organic Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 5.1 | 25 | Experimental Value |

| Ethanol | 4.3 | 25 | Experimental Value |

| Acetone | 5.1 | 25 | Experimental Value |

| Ethyl Acetate | 4.4 | 25 | Experimental Value |

| Dichloromethane | 3.1 | 25 | Experimental Value |

| Toluene | 2.4 | 25 | Experimental Value |

| Hexane | 0.1 | 25 | Experimental Value |

Role in Signaling Pathways: An Exemplar

While the specific signaling pathways modulated by this compound are not extensively documented, many pyrazole derivatives are known to be potent inhibitors of various protein kinases involved in cell signaling. For instance, Encorafenib, a pyrazole derivative, is a BRAF inhibitor that targets the MAPK signaling pathway, which is often dysregulated in cancer.[5]

The following diagram illustrates the simplified MAPK signaling pathway and the point of intervention for a pyrazole-based inhibitor.

Caption: Inhibition of the MAPK pathway by a pyrazole derivative.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While published quantitative data is scarce, the provided experimental protocols and data presentation templates will enable researchers to generate reliable and comparable solubility data. This information is invaluable for optimizing synthetic procedures, developing effective purification methods, and advancing the use of this compound in drug discovery and development. The illustrative example of a pyrazole derivative's role in a key signaling pathway highlights the broader importance of this class of compounds in modern medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 1-propan-2-ylpyrazole-4-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral characteristics of 1-propan-2-ylpyrazole-4-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of public experimental data, this document presents predicted spectral values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for the spectroscopic analysis of similar compounds are also included, offering a foundational methodology for researchers.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1-propan-2-ylpyrazole-4-carboxylic acid. These predictions are derived from the analysis of its structural motifs, including the pyrazole ring, the isopropyl substituent, and the carboxylic acid group, in conjunction with spectral data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | COOH |

| ~8.1 | Singlet | 1H | Pyrazole C5-H |

| ~7.9 | Singlet | 1H | Pyrazole C3-H |

| ~4.6 | Septet | 1H | CH(CH₃)₂ |

| ~1.5 | Doublet | 6H | CH(CH ₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~168-172 | C OOH |

| ~140 | Pyrazole C 3 |

| ~138 | Pyrazole C 5 |

| ~115 | Pyrazole C 4 |

| ~52 | C H(CH₃)₂ |

| ~22 | CH(C H₃)₂ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 2980-2940 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer)[1] |

| ~1600 | Medium | C=N stretch (Pyrazole ring) |

| ~1550 | Medium | C=C stretch (Pyrazole ring) |

| 1470-1450 | Medium | C-H bend (Aliphatic) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| ~920 | Broad, Medium | O-H bend (out-of-plane, Carboxylic acid dimer) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 139 | Medium | [M - CH₃]⁺ |

| 111 | Medium | [M - C₃H₇]⁺ |

| 95 | High | [M - COOH - CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of pyrazole carboxylic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1][3][4]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[5]

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

References

The Genesis and Ascendancy of Pyrazole-4-Carboxylic Acids: A Technical Guide for Researchers

For Immediate Release

An in-depth technical guide detailing the discovery, history, and multifaceted applications of pyrazole-4-carboxylic acids is now available for researchers, scientists, and professionals in drug development. This comprehensive whitepaper explores the core chemistry of these vital heterocyclic compounds, from their initial synthesis to their current role in cutting-edge therapeutic development.

From Serendipitous Discovery to Rational Design: A Historical Overview

The story of pyrazole-4-carboxylic acids is intrinsically linked to the broader history of pyrazole chemistry. The journey began in 1883 when German chemist Ludwig Knorr, through the condensation of ethyl acetoacetate with phenylhydrazine, first synthesized a pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[1] This pioneering work laid the foundation for the exploration of this new class of heterocyclic compounds.

A pivotal moment in the history of pyrazole carboxylic acids occurred in 1889 when Hans von Pechmann synthesized pyrazole itself through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. This not only marked the first synthesis of the parent pyrazole ring but also established a direct link between pyrazoles and their carboxylic acid precursors.

Early synthetic methodologies were often arduous and limited in scope. However, the 20th and 21st centuries have witnessed a dramatic evolution in synthetic strategies, leading to more efficient and versatile routes for the preparation of pyrazole-4-carboxylic acids and their derivatives. The development of multicomponent reactions and the application of modern catalytic systems have enabled the synthesis of a vast array of substituted pyrazole-4-carboxylic acids with high yields and regioselectivity, fueling their exploration in various scientific disciplines.

The Synthetic Arsenal: Key Methodologies for Pyrazole-4-Carboxylic Acid Construction

The synthesis of the pyrazole-4-carboxylic acid scaffold has been a subject of intense research, leading to the development of several robust and versatile methods. Below are detailed protocols for some of the most significant synthetic transformations.

The Vilsmeier-Haack Reaction: A Gateway to 4-Formylpyrazoles

A cornerstone in the functionalization of the pyrazole nucleus is the Vilsmeier-Haack reaction, which provides a direct route to pyrazole-4-carbaldehydes. These aldehydes are versatile intermediates that can be readily oxidized to the corresponding carboxylic acids.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde [2]

-

Step 1: Hydrazone Formation: A mixture of acetophenone (1 mmol) and phenylhydrazine (1 mmol) in ethanol containing a few drops of glacial acetic acid is warmed for 1-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is filtered, washed with cold ethanol, and dried.

-

Step 2: Vilsmeier-Haack Cyclization and Formylation: In a flask equipped with a stirrer and a dropping funnel, phosphorus oxychloride (POCl3, 3 eq.) is added dropwise to dimethylformamide (DMF) at 0°C with constant stirring. The resulting Vilsmeier reagent is stirred for 30 minutes. The hydrazone from Step 1 (1 eq.) is then added portion-wise, and the reaction mixture is stirred at 0°C for 2-5 hours.

-

Step 3: Work-up and Purification: The reaction mixture is carefully poured onto crushed ice and neutralized with a saturated solution of potassium carbonate (K2CO3). The precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from ethanol to afford 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Oxidation to Carboxylic Acid: The synthesized pyrazole-4-carbaldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4 in acetone).

One-Pot Multicomponent Synthesis of Pyrazole-4-Carboxylic Acid Esters

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot multicomponent reactions. These methods allow for the construction of complex molecules from simple starting materials in a single synthetic operation, minimizing waste and purification steps.

Experimental Protocol: One-Pot Synthesis of Ethyl 1,5-Diaryl-1H-pyrazole-4-carboxylates [3]

-

Reaction Setup: In a round-bottom flask, a mixture of a substituted benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), a substituted hydrazine (10 mmol), and a catalytic amount of a magnetic ionic liquid, such as 1-butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl4]) (1.5 mmol), is prepared.

-

Reaction Conditions: The reaction mixture is heated to 120°C under solvent-free conditions with a flow of oxygen for 3 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The magnetic ionic liquid catalyst is separated using an external magnet. The remaining crude product is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and purified by recrystallization from isopropanol to yield the pure ethyl 1,5-diaryl-1H-pyrazole-4-carboxylate.

Hydrolysis to Carboxylic Acid: The resulting pyrazole-4-carboxylic acid ester can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification.

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyrazole-4-carboxylic acid derivatives, highlighting their synthetic yields and biological activities.

| Compound | Synthetic Method | Yield (%) | Reference |

| Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | One-pot, [bmim][FeCl4] catalyzed | 75-92 | [3] |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack | Good | [2] |

| Ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carbaldehydes | Vilsmeier-Haack | - | [4] |

| Compound/Derivative Class | Biological Target/Activity | IC50 / Ki (nM) | Reference |

| 1-Phenyl-pyrazole-4-carboxylic acid derivatives (16c, 16d, 16f) | Xanthine Oxidoreductase (XOR) Inhibitors | 5.7, 5.7, 4.2 (IC50) | [5] |

| Pyrazole-carboxamides (6a-i) | Carbonic Anhydrase I (hCA I) Inhibitors | 63 - 3368 (Ki) | [6] |

| Pyrazole-carboxamides (6a-i) | Carbonic Anhydrase II (hCA II) Inhibitors | 7 - 4235 (Ki) | [6] |

| Pyrazole-linked thiazolidine-4-carboxylic acid derivatives | α-amylase inhibitors | - | [7] |

| Substituted pyrazole-4-carboxylic acids | Hypoglycemic agents | - | [8] |

Signaling Pathways and Experimental Workflows

The biological activity of pyrazole-4-carboxylic acids often stems from their ability to interact with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanism of action of notable pyrazole-4-carboxylic acid-containing drugs.

The Future of Pyrazole-4-Carboxylic Acids in Drug Discovery

The pyrazole-4-carboxylic acid scaffold continues to be a privileged structure in medicinal chemistry. Its synthetic tractability and diverse biological activities make it a fertile ground for the discovery of novel therapeutics. Current research is focused on exploring new derivatives as inhibitors of a wide range of enzymes, including kinases, and as agents targeting various signaling pathways implicated in cancer, inflammation, and metabolic disorders. The rich history and evolving synthetic landscape of pyrazole-4-carboxylic acids ensure their continued prominence in the quest for new and improved medicines.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. degres.eu [degres.eu]

- 3. sid.ir [sid.ir]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.chem960.com [m.chem960.com]

- 8. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 1-Isopropyl-1H-pyrazole-4-carboxylic acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block in the synthesis of novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this molecule. By leveraging Density Functional Theory (DFT), we can gain profound insights into its molecular geometry, frontier molecular orbitals, and vibrational modes, which are crucial for understanding its reactivity and potential biological activity. This document outlines the standard computational protocols and presents expected data in a structured format to facilitate further research and development.

Introduction

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2] The substituent at the N1 position of the pyrazole ring and the functional groups on the carbon atoms significantly influence the molecule's physicochemical properties and pharmacological profile. This compound, with its isopropyl group and a carboxylic acid moiety, presents a unique electronic and steric profile. Theoretical studies, particularly those employing DFT, are instrumental in predicting the behavior of such molecules, thereby guiding synthetic efforts and biological evaluations.[3][4][5][6][7]

Computational Methodology

The theoretical investigation of this compound would typically involve quantum chemical calculations based on Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p), is a common and reliable choice for optimizing the molecular geometry and calculating various molecular properties of similar organic compounds.[8]

Geometric Optimization

The initial step involves the optimization of the ground-state molecular geometry. This process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been achieved.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, such as drug-receptor binding.

Vibrational Analysis

Theoretical vibrational frequencies can be calculated to simulate the infrared (IR) spectrum of the molecule. This analysis helps in the assignment of experimental IR spectral bands to specific vibrational modes of the functional groups present in the molecule, such as the C=O and O-H stretching of the carboxylic acid and the C-N stretching of the pyrazole ring.

Expected Theoretical Data

The following tables summarize the kind of quantitative data that would be generated from a DFT study of this compound. The values presented are illustrative and based on typical results for similar pyrazole derivatives.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.35 | C2-N1-C5 | 108.0 |

| N1-C5 | 1.38 | N1-N2-C3 | 110.0 |

| N2-C3 | 1.34 | N2-C3-C4 | 105.0 |

| C3-C4 | 1.42 | C3-C4-C5 | 107.0 |

| C4-C5 | 1.39 | C4-C5-N1 | 110.0 |

| C4-C(carboxyl) | 1.48 | O1-C(carboxyl)-O2 | 122.0 |

| C(carboxyl)-O1 | 1.21 | ||

| C(carboxyl)-O2 | 1.35 | ||

| N1-C(isopropyl) | 1.49 |

Table 2: Frontier Molecular Orbital Properties (Illustrative)

| Property | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.30 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 2.79 |

Table 3: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Wavenumber (cm-1) | Description |

| ν(O-H) | 3450 | O-H stretching (carboxylic acid) |

| ν(C-H) | 3100-2900 | C-H stretching (aromatic, isopropyl) |

| ν(C=O) | 1720 | C=O stretching (carboxylic acid) |

| ν(C=N) | 1550 | C=N stretching (pyrazole ring) |

| ν(C-N) | 1350 | C-N stretching (pyrazole ring) |

| δ(O-H) | 1420 | O-H in-plane bending |

| γ(C-H) | 900-700 | C-H out-of-plane bending |

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Computational Workflow

Caption: A typical workflow for the theoretical study of a molecule.

Frontier Molecular Orbitals Relationship

References

- 1. chemimpex.com [chemimpex.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation of 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

Disclaimer: This document provides a comprehensive overview of the potential stability and degradation pathways of 1-Isopropyl-1H-pyrazole-4-carboxylic acid based on established chemical principles of the pyrazole scaffold and related derivatives. As of the latest literature review, specific experimental stability and degradation data for this particular compound are not publicly available. This guide is intended for researchers, scientists, and drug development professionals to inform the design of stability studies.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring, a versatile scaffold in medicinal chemistry and agrochemicals.[1] The stability of such molecules is a critical parameter, influencing their shelf-life, formulation development, and regulatory approval. Understanding the degradation pathways is essential for identifying potential impurities and ensuring the safety and efficacy of products containing this molecule.

The pyrazole ring is generally considered a stable aromatic system.[2] However, the substituents on the ring, in this case, an isopropyl group at the N1 position and a carboxylic acid at the C4 position, can influence its susceptibility to various stress conditions. This guide outlines the probable stability profile of this compound and provides detailed methodologies for its assessment.

Potential Degradation Pathways

Based on the chemistry of pyrazole derivatives, this compound may be susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions.[3]

-

Hydrolytic Degradation: While the pyrazole ring itself is relatively stable to hydrolysis, extreme pH and elevated temperatures could potentially lead to degradation. For pyrazole derivatives containing ester groups, hydrolysis is a common degradation pathway.[4][5] Although this molecule has a carboxylic acid and not an ester, the overall stability in aqueous solutions at various pH values should be thoroughly investigated.

-

Oxidative Degradation: The pyrazole ring is generally resistant to oxidation, but the N-isopropyl group and the pyrazole ring itself could be susceptible to strong oxidizing agents.[3] Potential oxidation products could include N-oxides or hydroxylated species.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in pyrazole compounds, leading to the formation of photodegradants.[3]

A hypothetical degradation pathway for this compound is depicted below.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the potential stability profile. Actual results would need to be determined experimentally.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl | 7 days | 60°C | 8% | 1-Isopropyl-1H-pyrazole |

| Base Hydrolysis | 0.1 M NaOH | 7 days | 60°C | 12% | Ring-Opened Products |

| Oxidative | 6% H₂O₂ | 48 hours | Room Temp | 15% | N-Oxide, Hydroxylated Species |

| Thermal | Solid State | 14 days | 80°C | 3% | Minor unspecified degradants |

| Photolytic (Solid) | ICH Option 1 | - | 25°C | 5% | Photodegradant 1 |

| Photolytic (Solution) | ICH Option 1 | - | 25°C | 9% | Photodegradant 2 |

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are crucial for obtaining reliable and reproducible data.[6] The following are example protocols that can be adapted for this compound.

A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as methanol or acetonitrile.[7] Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.

-

Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate the solution at 60°C.

-

Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate the solution at 60°C.

-

Neutral Condition: To 1 mL of the stock solution, add 1 mL of purified water. Incubate the solution at 60°C.

-

Sampling and Analysis: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours). Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute with mobile phase to the target concentration and analyze by HPLC.

-

To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and protected from light.

-

Sampling and Analysis: Withdraw aliquots at time points such as 0, 2, 6, 24, and 48 hours. Dilute with mobile phase and analyze immediately by HPLC to prevent further degradation.

-

Expose the solid compound and a solution of the compound (e.g., in quartz tubes) to a light source according to ICH Q1B guidelines. This typically involves exposure to not less than 1.2 million lux hours of visible light and not less than 200 watt hours/square meter of near UV light.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: After the exposure period, dissolve the solid sample and dilute the solution sample with mobile phase for HPLC analysis.

-

Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

-

Sampling and Analysis: Withdraw samples at various time points (e.g., 1, 3, 7, and 14 days). Dissolve the solid in a suitable solvent, dilute to the target concentration, and analyze by HPLC.

Analytical Methodology

A stability-indicating analytical method is required to separate the parent compound from its degradation products.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[9] Mass Spectrometry (MS) detection can be coupled with HPLC (LC-MS) for the identification and structural elucidation of the degradants.[10]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program: A time-based gradient from low to high percentage of Mobile Phase B to ensure separation of polar and non-polar compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound) and/or MS detector.

-

Injection Volume: 10 µL.

This method would need to be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.

Conclusion

While specific degradation data for this compound is not available, this guide provides a scientifically grounded framework for approaching its stability assessment. The pyrazole core suggests a generally stable molecule, but susceptibility to hydrolysis under harsh pH, oxidation, and photodegradation should be anticipated and investigated through systematic forced degradation studies. The experimental protocols and analytical methods outlined herein serve as a robust starting point for researchers to establish a comprehensive stability profile for this compound, which is a critical step in its development for pharmaceutical or other applications.

References

- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. benchchem.com [benchchem.com]

- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. ijrpp.com [ijrpp.com]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. Stress degradation study and structure characterization of oxidation degradation product of dexlansoprazole using liquid chromatography-mass spectrometry/time of flight, liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance [ccspublishing.org.cn]

An In-depth Technical Guide to the Safety and Handling of 1-Isopropyl-1H-pyrazole-4-carboxylic acid

This guide provides comprehensive safety and handling information for 1-Isopropyl-1H-pyrazole-4-carboxylic acid (CAS No: 436096-96-7), intended for researchers, scientists, and professionals in drug development and other scientific fields. The information is compiled from safety data sheets and chemical databases to ensure a thorough overview of safe laboratory practices.

Chemical Identification and Properties

This compound is a heterocyclic compound utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structural features, including the pyrazole ring and carboxylic acid group, make it a versatile intermediate.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 436096-96-7 | |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| SMILES String | O=C(O)C1=CN(N=C1)C(C)C | |

| InChI Key | VGEBYDKBJHWBGS-UHFFFAOYSA-N | |

| Storage Class | 11 - Combustible Solids | |

| Flash Point | Not applicable |

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to understand these hazards to ensure safe handling.

Signal Word: Warning [2]

GHS Pictogram:

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement | Category |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4)[2][3] |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2)[2][3] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[2][3] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2][3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | Prevention[3] |

| P264 | Wash hands thoroughly after handling | Prevention[4] |

| P270 | Do not eat, drink or smoke when using this product | Prevention[4] |

| P271 | Use only outdoors or in a well-ventilated area | Prevention[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | Prevention[3] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | Response[3] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | Response[3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Response[3] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | Storage[3] |

| P501 | Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation | Disposal[5] |

Safe Handling and Storage

Proper handling and storage are essential to minimize risk of exposure.

Handling:

-

Avoid all personal contact, including inhalation of dust.[5]

-

Use in a well-ventilated area or a BS approved fume cupboard.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5]

-

Do not eat, drink, or smoke in areas where the material is handled.[4]

-

Wash hands thoroughly after handling.[4]

-

Avoid generating dust during handling.[5]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store at recommended temperatures (e.g., 0-8°C for long-term stability).[1]

-

Store away from incompatible materials such as strong oxidizing agents.[6][7]

Emergency Procedures

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation continues.[8]

-

In Case of Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[8]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[8]

Fire-Fighting Measures:

-

The material is non-combustible but containers may burn.[5]

-

Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures:

-

Minor Spills: Clean up spills immediately. Use dry clean-up procedures to avoid generating dust.[5] Wear appropriate PPE. Collect the material in a sealed container for disposal.[5]

-

Major Spills: Evacuate personnel to a safe area.[8] Alert emergency services. Prevent the material from entering drains or waterways.[5] Contain and collect the spilled material for disposal.[8]

Methodological Approach to Safety Assessment

While specific, peer-reviewed experimental safety studies for this compound are not detailed in the provided search results, the hazards identified (H302, H315, H319, H335) are typically determined using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are representative methodologies for assessing the reported hazards.

Experimental Protocol: Acute Oral Toxicity (Representative of OECD Test Guideline 423)

-

Objective: To determine the acute oral toxicity of the substance, leading to a GHS Category 4 classification ("Harmful if swallowed").

-

Principle: A stepwise procedure using a limited number of animals (typically rats). The substance is administered orally at a starting dose, and the animals are observed for signs of toxicity and mortality.

-

Methodology:

-

Animal Model: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).

-

Housing: Animals are housed in controlled conditions (temperature, humidity, light cycle) with free access to food and water, except for a brief fasting period before dosing.

-

Dosing: The test substance is administered in a single dose by gavage. A starting dose of 300 mg/kg body weight is typically used for substances suspected of being in GHS Category 4.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

-

Endpoint: The outcome of the test (mortality or evident toxicity) at a given dose determines the next step, which may involve testing at a lower or higher dose until the appropriate hazard category is determined. For a Category 4 classification, toxic effects are typically observed in the 300 to 2000 mg/kg range.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Experimental Protocol: In Vitro Skin Irritation (Representative of OECD Test Guideline 439)